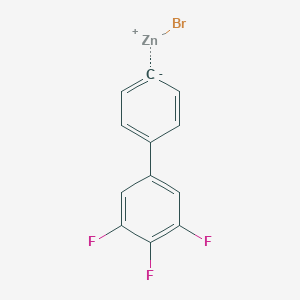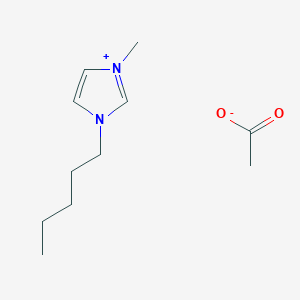
1-Amyl-3methylimidazolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyl-3-methylimidazolium acetate is an ionic liquid with the molecular formula C11H20N2O2. It is part of the imidazolium family of ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make 1-pentyl-3-methylimidazolium acetate a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentyl-3-methylimidazolium acetate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromopentane to form 1-pentyl-3-methylimidazolium bromide. The second step is an anion exchange reaction where 1-pentyl-3-methylimidazolium bromide is reacted with sodium acetate to produce 1-pentyl-3-methylimidazolium acetate .
Industrial Production Methods: Industrial production of 1-pentyl-3-methylimidazolium acetate typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as ultrasound, microwave, and electrochemical methods can be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentyl-3-methylimidazolium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The acetate anion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange reactions typically involve the use of sodium salts of the desired anion.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazolium cation.
Reduction: Reduced forms of the imidazolium cation.
Substitution: New ionic liquids with different anions.
Applications De Recherche Scientifique
1-Pentyl-3-methylimidazolium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solvation properties.
Biology: It is employed in the extraction and purification of biomolecules.
Industry: It is used in processes such as biomass processing, electrochemistry, and separation technologies.
Mécanisme D'action
The mechanism of action of 1-pentyl-3-methylimidazolium acetate involves its ability to disrupt hydrogen bonding networks and solubilize various compounds. The imidazolium cation interacts with molecular targets through electrostatic interactions and hydrogen bonding, while the acetate anion can participate in nucleophilic reactions .
Comparaison Avec Des Composés Similaires
- 1-Butyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium acetate
- 1-Hexyl-3-methylimidazolium acetate
Comparison: 1-Pentyl-3-methylimidazolium acetate is unique due to its specific alkyl chain length, which influences its solubility, viscosity, and thermal stability. Compared to 1-butyl-3-methylimidazolium acetate, it has higher viscosity and slightly different solvation properties. Its longer alkyl chain compared to 1-ethyl-3-methylimidazolium acetate provides different hydrophobic interactions, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-methyl-3-pentylimidazol-1-ium;acetate |
InChI |
InChI=1S/C9H17N2.C2H4O2/c1-3-4-5-6-11-8-7-10(2)9-11;1-2(3)4/h7-9H,3-6H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
CXAHSGISBABREK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCN1C=C[N+](=C1)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


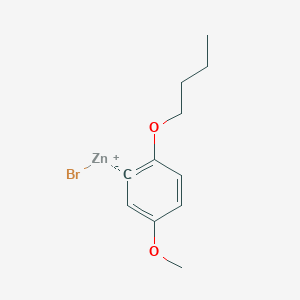
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)
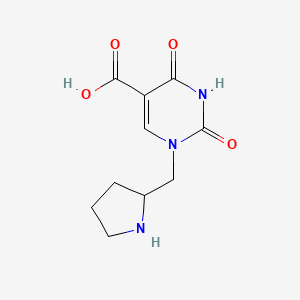
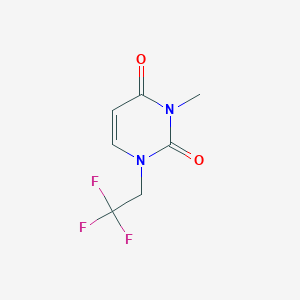
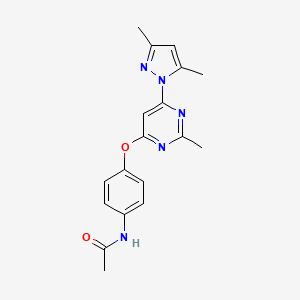
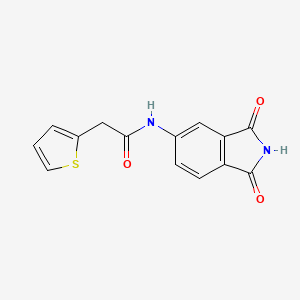
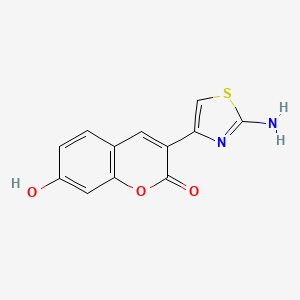
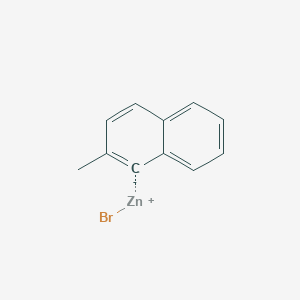
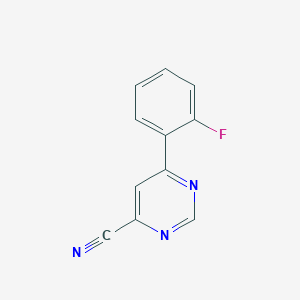
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14882638.png)
